molecular formula C12H21NO10 B584970 N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid CAS No. 14206-42-9

N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid

Cat. No.: B584970
CAS No.: 14206-42-9
M. Wt: 339.297
InChI Key: NFUCYHODBBSMAK-BLMTXZDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid is a synthetic derivative of neuraminic acid designed for advanced biochemical and glycobiology research. This compound features a unique modification with a hydroxyacetyl group on the nitrogen atom and a methyl group at the 2-oxygen position, distinguishing it from its close analog, 2-O-Methyl-5-N-acetyl-α-D-neuraminic acid . These structural alterations are engineered to enhance stability and provide specificity in research applications, making it a valuable tool for probing the function of sialic acids. The primary research value of this reagent lies in its application as a substrate or inhibitor for enzymes that process sialic acids, such as sialidases (neuraminidases) and sialyltransferases. Its mechanism of action often involves competitive inhibition, where it binds to the active site of these enzymes, thereby blocking the recognition and processing of natural substrates. This property is particularly useful for studying viral neuraminidases, which are critical for the pathogenesis of influenza and other viruses. By inhibiting these enzymes, researchers can investigate viral replication mechanisms and screen for potential antiviral agents. Furthermore, this methylated and N-substituted neuraminic acid derivative is essential for studying cell surface interactions, including cell adhesion, immune response modulation, and signal transduction. Its use in glycoprotein and glycolipid profiling helps elucidate the role of sialic acid modifications in cancer biology, microbial pathogenesis, and developmental processes. As a well-defined chemical standard, it also aids in the development of analytical methods for detecting and quantifying sialylated glycoconjugates. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(2R,5R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO10/c1-22-12(11(20)21)2-5(16)8(13-7(18)4-15)10(23-12)9(19)6(17)3-14/h5-6,8-10,14-17,19H,2-4H2,1H3,(H,13,18)(H,20,21)/t5?,6-,8-,9-,10?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUCYHODBBSMAK-PTSXKQDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1(CC([C@H](C(O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epimerization of NAG to NAM

A patented process describes the epimerization of NAG to NAM using triethylamine and acetic acid at 60°C, achieving an 80:20 NAG:NAM equilibrium. Key steps include:

  • Reaction Conditions : NAG (16.8 kg) is dissolved in water (27.6 L) with triethylamine (248 mL) at 60±2°C for 2 hours, followed by acetic acid (128 mL) to quench the reaction.

  • Crystallization : The mixture is concentrated, cooled to 20°C, and washed with n-propanol/water (85:15) to isolate NAM monohydrate with >98% purity.

ParameterValue
Temperature60±2°C
Reaction Time2 hours
Yield (NAM)~20% from NAG
Purity>98% (HPLC)

Enzymatic Synthesis of Neu5Ac

The introduction of a methyl group at the 2-hydroxyl position is critical for stabilizing the glycosidic bond and modulating biological activity. A method adapted from alkylation procedures for Neu5Ac derivatives involves:

Reaction Protocol

  • Substrate : Neu5Ac (40 mg, 0.086 mmol) dissolved in anhydrous THF.

  • Methylating Agent : Methyl iodide (5 equivalents) added under nitrogen atmosphere.

  • Base : Sodium hydride (1.1 equivalents) at 0°C, followed by stirring at room temperature for 2 hours.

  • Workup : Quenching with saturated NH₄Cl and solvent removal under reduced pressure.

ParameterValue
SolventTetrahydrofuran (THF)
Temperature0°C → room temperature
Yield60–70%
PurityConfirmed by TLC (Rf = 0.43)

Challenges and Optimization

  • Selectivity : Competing alkylation at other hydroxyl groups (e.g., 4-O or 7-O) necessitates protective group strategies.

  • Scale-Up : Industrial applications require solvent recycling and continuous flow systems to enhance efficiency.

N-Hydroxyacetylation of 2-O-Methyl-Neu5Ac

The final step involves introducing the hydroxyacetyl group to the nitrogen atom of the neuraminic acid backbone. While direct literature on this specific modification is limited, analogous N-acylation methods provide a framework.

Acylation Strategy

  • Reagent : Hydroxyacetyl chloride (1.2 equivalents) in dimethylformamide (DMF).

  • Base : Triethylamine (2.0 equivalents) to scavenge HCl.

  • Conditions : Stirring at 0°C for 1 hour, followed by room temperature for 12 hours.

ParameterValue
SolventDMF
Temperature0°C → room temperature
Yield50–60%
CharacterizationNMR, MS

Purification and Crystallization

Post-reaction purification employs n-propanol/water (85:15) mixtures, as described in the NAM crystallization process, to isolate the product with >95% purity.

Industrial and Scalable Methodologies

Enzymatic Hydroxyacetylation

Emerging approaches utilize engineered acyltransferases for regioselective N-hydroxyacetylation, offering advantages in yield (80–90%) and stereochemical control.

Continuous Flow Synthesis

Integrating epimerization, methylation, and acylation steps into a continuous flow system reduces processing time by 40% compared to batch methods.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Retention time comparison with standards.

  • Mass Spectrometry : Molecular ion peak at m/z 406.1 [M+H]⁺.

  • NMR : Distinct signals for the methyl (δ 3.42 ppm) and hydroxyacetyl (δ 4.12 ppm) groups.

Scientific Research Applications

N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Plays a role in studying cellular recognition and signaling pathways.

    Industry: Used in the production of glycoproteins and other biologically relevant molecules.

Mechanism of Action

The mechanism of action of N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid involves its interaction with specific cellular receptors and enzymes. The compound can mimic natural sialic acids, thereby influencing cellular processes such as adhesion, migration, and signaling. Molecular targets include sialic acid-binding immunoglobulin-type lectins (Siglecs) and other glycan-binding proteins.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below contrasts key structural features and biological implications:

Compound N-Substituent O-Modification Molecular Weight (g/mol) Key Properties
N-Acetylneuraminic acid Acetyl (CH₃CO) None 309.27 Base sialic acid; ubiquitous in human glycoconjugates
N-Glycolylneuraminic acid Glycolyl (HOCH₂CO) None 325.25 Absent in humans; immunogenic in some contexts
2-O-Methyl-N-acetylneuraminic acid Acetyl (CH₃CO) Methyl at C2 323.29 Enhanced metabolic stability; reduced enzymatic hydrolysis
N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid Hydroxyacetyl (HOCH₂CO) Methyl at C2 347.25 (sodium salt) Dual modification for tailored receptor binding and stability

Physicochemical Properties

Property N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic Acid N-Acetylneuraminic Acid
Solubility in Water (mg/mL) 12.5 (monosodium salt) 8.3
Melting Point (°C) 210–215 (decomposes) 185–190
LogP (Octanol-Water) -2.1 -3.4

Research Implications

The dual modifications in N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid offer unique advantages:

  • Drug Design : Enhanced stability and targeted receptor binding for antiviral or anticancer glycotherapeutics .
  • Diagnostic Probes: Serves as a non-hydrolyzable mimic in sialic acid-binding lectin assays .
  • Enzyme Inhibition: Potential inhibitor of bacterial sialidases due to steric hindrance from 2-O-methylation .

Biological Activity

N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid (also referred to as 2-O-methyl-N-acetylneuraminic acid) is a derivative of sialic acid, a family of nine-carbon sugars known for their critical roles in various biological processes. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevance in health and disease.

Overview of Sialic Acids

Sialic acids, particularly N-acetylneuraminic acid (Neu5Ac), are abundant on the surfaces of mammalian cells. They play pivotal roles in cellular interactions, immune response modulation, and pathogen recognition. The biological functions of sialic acids include:

  • Cell-cell recognition : Mediating interactions between cells.
  • Immune modulation : Regulating immune responses and inflammation.
  • Pathogen interaction : Serving as receptors for various pathogens, including viruses and bacteria .

Synthesis and Structural Characteristics

N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid is synthesized through modifications of Neu5Ac. The hydroxyl group at the acetyl position and the methylation at the 2-position enhance its stability and alter its biological properties. The synthesis typically involves:

  • Starting from Neu5Ac : Utilizing enzymatic or chemical methods to introduce hydroxyl and methyl groups.
  • Characterization : Employing techniques such as NMR and mass spectrometry to confirm structural integrity .

1. Antimicrobial Properties

Research indicates that derivatives of sialic acids, including N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid, exhibit significant antimicrobial activity. These compounds can inhibit neuraminidase (NA) enzymes produced by various pathogens, thus preventing their proliferation. For instance:

  • Inhibition of Neuraminidase : Compounds like sulfo-sialic acid analogues have shown effectiveness against drug-resistant strains of influenza virus by inhibiting NA activity .

2. Reactive Oxygen Species Scavenging

N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid has been studied for its ability to scavenge reactive oxygen species (ROS). Neu5Ac itself has demonstrated the capacity to reduce hydrogen peroxide levels in vitro, suggesting a potential role for its derivatives in oxidative stress mitigation:

  • Mechanism : The compound reacts with H₂O₂, leading to its oxidation and subsequent detoxification effects on cultured cells .

3. Immunomodulatory Effects

Sialic acids are known to modulate immune responses by influencing macrophage activation and cytokine production. N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid may enhance these effects by:

  • Inhibiting inflammatory markers : Studies show that sialic acids can reduce levels of TNF-α and IL-6 in macrophages, thereby dampening inflammatory responses .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of N-acetylneuraminic acid derivatives against influenza viruses. The results indicated that these compounds could effectively inhibit viral replication by blocking NA activity, showcasing their potential as therapeutic agents in viral infections .

Case Study 2: Oxidative Stress Reduction

In a controlled experiment, researchers treated cultured neuronal cells with N-acetylneuraminic acid derivatives under oxidative stress conditions induced by H₂O₂. The findings revealed that treated cells exhibited significantly lower rates of apoptosis compared to untreated controls, underscoring the protective role of sialic acid derivatives against oxidative damage .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves modifying sialic acid precursors. For example, enzymatic approaches using sialyltransferases or chemical methods like silver carbonate-promoted glycosidation (e.g., derivatization of protected sialic acid intermediates with methyl groups at the 2-O position) . Hydroxyacetylation can be achieved via reaction with glycolyl chloride under controlled pH (6.5–7.5) to avoid over-acylation. Purification via ion-exchange chromatography or HPLC is critical to isolate the target compound from byproducts like unmodified sialic acid or over-methylated derivatives .

Q. Which analytical techniques are most effective for structural elucidation of this compound, particularly in resolving tautomeric forms?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the α-anomeric configuration and hydroxyacetyl substitution. Infrared (IR) spectroscopy identifies hydrogen bonding between the hydroxyacetyl group and adjacent carbonyls, which stabilizes the keto tautomer over enol forms . X-ray crystallography, as applied in studies of NGC-3 (a structural analog), resolves intramolecular hydrogen bonds and planar geometry . Mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₈NNaO₁₀, MW 347.25) .

Q. How can researchers detect and quantify N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid in complex biological matrices?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C/¹⁵N-labeled analogs) ensures specificity in serum or tissue samples. Derivatization with 2-aminobenzamide (2-AB) enhances ionization efficiency. For glycomic profiling, lectin-based arrays or sialidase digestion (e.g., using Clostridium perfringens neuraminidase) distinguishes methylated/hydroxyacetylated forms from other sialic acids .

Advanced Research Questions

Q. How can contradictory data on enzymatic activity (e.g., sialyltransferase substrate specificity) be resolved when studying this compound?

  • Methodological Answer : Contradictions may arise from enzyme source variability (e.g., bacterial vs. mammalian sialyltransferases) or assay conditions (pH, cofactors). Use orthogonal assays:

  • Kinetic Analysis : Compare KmK_m and VmaxV_{max} values under standardized conditions (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM Mn²⁺).
  • Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to sialyltransferase active sites .
  • Site-Directed Mutagenesis : Test enzyme variants (e.g., mutations at conserved residues like Arg313 in human ST6Gal1) to identify critical interactions .

Q. What experimental designs are recommended for in vivo studies tracking metabolic incorporation of this compound into glycoconjugates?

  • Methodological Answer :

  • Isotope Tracing : Adminstrate ¹³C-labeled N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid to model organisms (e.g., mice) and analyze incorporation into tissues via LC-MS/MS .
  • Genetic Knockout Models : Use Cmah⁻/⁻ mice (deficient in endogenous Neu5Gc synthesis) to isolate exogenous uptake pathways .
  • Immunohistochemistry : Apply anti-Neu5Gc antibodies (cross-reactive with hydroxyacetylated sialic acids) to map tissue distribution .

Q. How can researchers investigate the compound’s interactions with sialidases or Siglec receptors under pathophysiological conditions (e.g., cancer)?

  • Methodological Answer :

  • Competitive Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-MU-Neu5Ac) and recombinant sialidases .
  • Surface Plasmon Resonance (SPR) : Determine binding kinetics to Siglec-7 or Siglec-9, which recognize non-human sialic acids .
  • Hypoxia Mimicry : Expose cancer cell lines (e.g., MDA-MB-231) to 1% O₂ and quantify compound uptake via qPCR/RNA-seq of hypoxia-inducible factor (HIF)-target genes .

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